molecular formula C23H26N2O3S B11346332 2-(2,3-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide

2-(2,3-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide

Cat. No.: B11346332
M. Wt: 410.5 g/mol
InChI Key: BWEOBOBFYMRADK-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide is a complex organic compound featuring a combination of aromatic, thiazole, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Ether Formation: The 2,3-dimethylphenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where 2,3-dimethylphenol reacts with an appropriate halide.

    Amide Bond Formation: The final step involves coupling the thiazole derivative with the 2,3-dimethylphenoxy derivative using an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biochemical Probes: Used in research to study biochemical pathways.

Medicine

    Drug Development:

Industry

    Polymer Science: Used in the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism by which 2-(2,3-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring is known to interact with various biological targets, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in 2-(2,3-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide provides it with distinct chemical and biological properties. The presence of both a thiazole ring and an amide linkage makes it particularly versatile in binding to various molecular targets, which can be advantageous in drug development and other applications.

Properties

Molecular Formula

C23H26N2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]propanamide

InChI

InChI=1S/C23H26N2O3S/c1-15-6-5-7-21(16(15)2)28-17(3)22(26)24-13-12-19-14-29-23(25-19)18-8-10-20(27-4)11-9-18/h5-11,14,17H,12-13H2,1-4H3,(H,24,26)

InChI Key

BWEOBOBFYMRADK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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